(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoicacid
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Overview
Description
(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid is a chemical compound that features a quinazoline moiety, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid typically involves the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation, resulting in the formation of the desired product .
Industrial Production Methods
the use of microwave-assisted synthesis is a promising approach due to its efficiency and ability to produce high yields under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .
Scientific Research Applications
(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and biofilm inhibition effects.
Medicine: It has shown promise as a tyrosine kinase inhibitor, which is relevant in cancer research.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 4-(Quinazolin-4-ylamino)butanoic acid
- (Quinazolin-4-ylamino)-acetic acid
- 4-(4-Ethylphenoxy)butanoic acid
- 4-(Phenylsulfonyl)butanoic acid
Uniqueness
(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to act as a tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(quinazolin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)11(13(17)18)16-12-9-5-3-4-6-10(9)14-7-15-12/h3-8,11H,1-2H3,(H,17,18)(H,14,15,16)/t11-/m0/s1 |
InChI Key |
LHNBRZQJEHYCGL-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
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